BenchChemオンラインストアへようこそ!

1-N-Boc-3-azetidineacetamide

Drug metabolism Hepatocyte clearance Azacycle isosteres

1-N-Boc-3-azetidineacetamide (tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate; CAS 898271-19-7) is a bifunctional azetidine building block with molecular formula C₁₀H₁₈N₂O₃ and molecular weight 214.26 g/mol. The compound incorporates an N-Boc-protected four-membered azetidine ring linked via a methylene (–CH₂–) spacer to a primary acetamide group at the 3-position.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B7946861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-3-azetidineacetamide
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC(=O)N
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)4-8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
InChIKeySFRFJBXTSQLWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-3-azetidineacetamide (CAS 898271-19-7): Procurement-Grade Physicochemical and Structural Baseline


1-N-Boc-3-azetidineacetamide (tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate; CAS 898271-19-7) is a bifunctional azetidine building block with molecular formula C₁₀H₁₈N₂O₃ and molecular weight 214.26 g/mol . The compound incorporates an N-Boc-protected four-membered azetidine ring linked via a methylene (–CH₂–) spacer to a primary acetamide group at the 3-position . Commercial sourcing typically specifies ≥95% to 97% purity . Predicted physicochemical parameters include density of 1.142 ± 0.06 g/cm³ and boiling point of 375.1 ± 15.0 °C . The compound belongs to the class of saturated nitrogen heterocycles that have gained significant traction in medicinal chemistry as conformational constraints and metabolic stability enhancers relative to larger-ring analogs [1].

Why Generic Azetidine Building-Block Substitution Fails: 1-N-Boc-3-azetidineacetamide Procurement Risk Factors


Although numerous N-Boc-protected azetidine derivatives are commercially available, they are not functionally interchangeable in synthetic or medicinal chemistry workflows [1]. The combination of the methylene spacer between the azetidine ring and the primary acetamide distinguishes 1-N-Boc-3-azetidineacetamide from the direct carboxamide analog 1-Boc-azetidine-3-carboxamide (CAS 486415-29-6; MW 200.24, C₉H₁₆N₂O₃), which lacks the –CH₂– linker and thus has different conformational freedom, hydrogen-bond geometry, and physicochemical properties . Replacement with the carboxylic acid congener N-Boc-3-azetidineacetic acid (CAS 183062-96-6; ACD/LogP 0.77) alters both lipophilicity and hydrogen-bond donor/acceptor capacity, which can fundamentally change target binding, solubility, and downstream synthetic reactivity . Furthermore, the azetidine scaffold itself confers metabolic stability advantages over pyrrolidine and piperidine isosteres that are well-documented but ring-size-dependent, meaning a simple swap to a five- or six-membered ring analog will alter clearance pathways and metabolite profiles [2].

Quantitative Differentiation Evidence: 1-N-Boc-3-azetidineacetamide vs Closest Comparators


Metabolic Stability: Azetidine Scaffold Eliminates N-Dealkylation and Oxazolidine Formation vs Piperidine Isosteres

In a published 5-HT₄ partial agonist optimization program, replacement of the piperidine ring with an azetidine completely eliminated two major metabolic pathways—N-dealkylation (M1) and cyclized oxazolidine formation (M2)—that were observed with the piperidine-containing lead compound PF-4995274 (TBPT) [1]. In a separate DGAT2 inhibitor program, the piperidine-containing compound 1 exhibited extensive piperidine ring oxidation driving high metabolic intrinsic clearance in NADPH-supplemented human liver microsomes; switching to azetidine 2 demonstrably lowered intrinsic clearance [2]. This metabolic advantage is a class-level property of the azetidine ring that directly applies to 1-N-Boc-3-azetidineacetamide as a protected azetidine building block intended for incorporation into drug candidates.

Drug metabolism Hepatocyte clearance Azacycle isosteres

Molecular Architecture: –CH₂– Spacer Introduces Conformational Degrees of Freedom Absent in Direct Carboxamide Analog

1-N-Boc-3-azetidineacetamide (C₁₀H₁₈N₂O₃, MW 214.26) possesses a methylene (–CH₂–) spacer between the azetidine C3 position and the carboxamide carbonyl, yielding a total of 5 rotatable bonds . Its closest structural analog, 1-Boc-azetidine-3-carboxamide (CAS 486415-29-6; C₉H₁₆N₂O₃, MW 200.24), has the carboxamide directly attached to the azetidine ring with only 4 rotatable bonds [1]. The additional rotatable bond in the acetamide derivative increases conformational sampling of the terminal amide group while the azetidine ring itself retains its characteristically puckered, conformationally restricted geometry [2]. This combination—rigid ring core plus a flexible amide-bearing side chain—is a deliberate design feature for modulating target binding entropy and optimizing hydrogen-bond vector orientation.

Conformational analysis Building block design Structure–activity relationships

Hydrogen-Bond Donor Capacity: Primary Acetamide vs Carboxylic Acid Congener

The primary acetamide group (–CH₂–CONH₂) in 1-N-Boc-3-azetidineacetamide provides two hydrogen-bond donor (HBD) atoms and three hydrogen-bond acceptor (HBA) atoms contributed by the amide moiety, compared with one HBD and four HBA for the carboxylic acid group in N-Boc-3-azetidineacetic acid (CAS 183062-96-6) [1]. The carboxylic acid congener has a measured ACD/LogP of 0.77 and ACD/LogD values of −1 (pH 5.5) and −2 (pH 7.4), indicating significant pH-dependent ionization that is absent in the neutral acetamide . Converting the acid to the primary amide shifts the dominant intermolecular interaction mode from charge-assisted hydrogen bonding (carboxylate at physiological pH) to neutral, directional hydrogen bonding, which has distinct implications for membrane permeability, solubility, and protein–ligand interactions.

Hydrogen bonding Pharmacophore design Physicochemical profiling

Basicity and Steric Footprint: Azetidine Matches Pyrrolidine Basicity with a Smaller van der Waals Volume

The conjugate acid pKa of the parent azetidine heterocycle is 11.29 (in H₂O at 25 °C), which is nearly identical to that of pyrrolidine (pKa 11.27) and only slightly higher than piperidine (~11.22), yet the azetidine ring occupies a significantly smaller van der Waals volume due to its four-membered ring geometry [1][2]. In hydrogen-bond basicity (pKHB) measurements, azetidine and pyrrolidine exhibit equivalent ranking and both outperform piperidine [3]. This means that 1-N-Boc-3-azetidineacetamide, upon Boc deprotection, liberates a secondary amine with pyrrolidine-like basicity but with a more compact steric footprint—a property exploited in kinase inhibitor and GPCR programs where azetidine has successfully replaced morpholine and piperazine motifs while maintaining target potency [4].

pKa Basicity Steric parameters Bioisosterism

Storage and Handling: Documented Room-Temperature Stability vs Cold-Chain-Dependent Azetidine Derivatives

The vendor specification for 1-N-Boc-3-azetidineacetamide (AKSci, 97% purity) explicitly states long-term storage at room temperature . This contrasts with 1-Boc-3-azetidinone, which is documented as moisture-sensitive and requires storage under inert atmosphere at 2–8 °C , and with 1-Boc-azetidine-3-carboxamide (CAS 486415-29-6), for which multiple vendors specify storage at 2–8 °C in sealed, dry conditions [1]. The room-temperature stability of the acetamide derivative reduces cold-chain logistics complexity and facilitates its use in automated parallel synthesis platforms where ambient-stable building blocks are preferred.

Storage stability Supply chain Building block handling

Optimal Application Scenarios for 1-N-Boc-3-azetidineacetamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Metabolic Stability-Driven Piperidine Replacement

When a lead series containing a piperidine or pyrrolidine moiety exhibits unacceptable hepatic clearance driven by N-dealkylation or ring oxidation, 1-N-Boc-3-azetidineacetamide serves as the protected precursor for introducing an azetidine-acetamide motif. As demonstrated by Obach et al. (2016), azetidine substitution completely eliminated N-dealkylation and oxazolidine metabolite formation that plagued the piperidine-based 5-HT₄ agonist TBPT [1]. The acetamide group provides a neutral hydrogen-bonding pharmacophore, and Boc deprotection liberates the secondary azetidine amine for further diversification.

CNS-Penetrant Candidate Design Leveraging Neutral Acetamide over Ionizable Carboxylic Acid

For neuroscience targets where passive blood–brain barrier permeability is critical, the neutral primary acetamide in 1-N-Boc-3-azetidineacetamide avoids the pH-dependent ionization that renders the carboxylic acid analog N-Boc-3-azetidineacetic acid (LogD −2 at pH 7.4) poorly membrane-permeable . Azetidine-derived tertiary amides have established a track record of delivering excellent CNS penetration in M₄ PAM programs, where other amide series struggled to achieve adequate brain exposure [2].

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Ambient-Stable Building Blocks

The documented room-temperature storage stability of 1-N-Boc-3-azetidineacetamide makes it suitable for inclusion in building-block collections used in automated parallel synthesis and DNA-encoded library construction, where cold-chain logistics or moisture sensitivity would impose workflow constraints. The azetidine ring contributes high Fsp³ character and three-dimensionality, both statistically correlated with improved clinical success rates in fragment evolution campaigns.

Kinase Inhibitor Scaffold Replacement Where Morpholine/Piperazine Substitution Is Desired

Azetidine has emerged as a privileged replacement for morpholine and piperazine motifs in kinase inhibitor programs, maintaining or improving potency while reducing molecular weight and altering selectivity profiles [3]. 1-N-Boc-3-azetidineacetamide provides the azetidine core with a synthetically versatile acetamide handle at the 3-position, enabling parallel diversification of both the deprotected ring nitrogen and the acetamide side chain for SAR exploration.

Quote Request

Request a Quote for 1-N-Boc-3-azetidineacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.